Metirosine

Catalog No.
S540986
CAS No.
658-48-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metirosine

CAS Number

658-48-0

Product Name

Metirosine

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)

InChI Key

NHTGHBARYWONDQ-JTQLQIEISA-N

SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Solubility

Very slightly soluble
2.48e+00 g/L

Synonyms

alpha Methyl p tyrosine, alpha Methyl para tyrosine, alpha Methyltyrosine, alpha Methyltyrosine Hydrochloride, alpha MPT, alpha-methyl- DL-Tyrosine, alpha-Methyl-p-tyrosine, alpha-Methyl-para-tyrosine, alpha-Methyltyrosine, alpha-Methyltyrosine Hydrochloride, alpha-Methyltyrosine, (+,-)-Isomer, alpha-Methyltyrosine, (D,L)-Isomer, alpha-Methyltyrosine, (L)-Isomer, alpha-MPT, Demser, DL-Tyrosine, alpha-methyl-, Hydrochloride, alpha-Methyltyrosine, Metirosine, Metyrosine, Racemetirosine

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)[O-])[NH3+]

Description

The exact mass of the compound Metirosine is 195.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble2.48e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Depleting Catecholamines for Neurotransmitter Studies

Metirosine's primary function in research is to deplete catecholamines in the body. Catecholamines are a group of neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. Metiroseine works by inhibiting the enzyme tyrosine hydroxylase, which is the first and rate-limiting step in the biosynthesis of these catecholamines []. By blocking this enzyme, metirosine effectively reduces the production of these neurotransmitters, allowing researchers to study their roles in various physiological and neurological processes [].

Here are some specific research applications of metirosine:

  • Understanding mood and behavior

    Researchers use metirosine to investigate the role of dopamine in mood regulation, reward seeking, and movement disorders like Parkinson's disease []. By depleting dopamine, scientists can observe the behavioral changes associated with dopamine deficiency and assess the effectiveness of potential therapies [].

  • Neurotransmitter interactions

    Metirosine can be used to study interactions between different neurotransmitters. By depleting dopamine or norepinephrine, researchers can observe how these changes affect the levels and activity of other neurotransmitters, providing insights into complex neural networks [].

  • Neuroendocrine tumors

    Metirosine is sometimes used in the diagnosis and treatment of pheochromocytoma, a rare tumor of the adrenal gland that produces excess catecholamines. By depleting these hormones, metirosine can help control symptoms like hypertension and sweating, and also aid in the evaluation of the tumor's function [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.9

Exact Mass

195.0895

LogP

-1.7
-1.7

Appearance

Solid powder

Melting Point

312.5 °C
312.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DOQ0J0TPF7

Drug Indication

For use in the treatment of patients with pheochromocytoma, for preoperative preparation of patients for surgery, management of patients when surgery is contraindicated, and chronic treatment of patients with malignant pheochromocytoma.

Pharmacology

Racemetyrosine is a dysfunctional and modified form of the non-essential amino acid tyrosine and an inhibitor of tyrosine hydroxylase (TH; tyrosine 3-monooxygenase), with potential antineoplastic activity. Upon administration, racemetyrosine is specifically taken up by cancer cells through the transporter L-amino acid transferase-1 (LAT1; CD98). As a tyrosine derivative and faulty amino acid protein building block, racemetyrosine prevents protein synthesis in cancer cells. Specifically, this prevents mucin-1 (MUC1) protein synthesis. MUC1 is highly overexpressed by most cancer cells and regulates the increased reactive oxygen species (ROS) in cancer cells created from the altered metabolism that cancer cells utilize, by upregulating key antioxidant defenses and preventing ROS-mediated apoptosis. In the absence of MUC1, ROS levels are increased, leading to an increase in oxidative stress, and induction of apoptosis. Also, being a protective transmembrane protein, MUC1 is part of the protective layer on the outside of cancer cells and plays a key role in shielding the cancer cell from the immune system. The loss of MUC1 compromises the cell membrane, thereby making the cancer cell more vulnerable to be recognized and attacked by the immune system. Normal cells do not regularly take up certain non-essential amino acids, such as tyrosine, but readily convert phenylalanine to tyrosine, so normal healthy cells are not expected to consume racemetyrosine. In addition, racemetyrosine competes with tyrosine at the tyrosine-binding site of TH, thereby inhibiting TH, an enzyme that activates molecular oxygen to catalyze the hydroxylation of tyrosine to dihydroxyphenylalanine (Dopa), which is an intermediate to catecholamine (dopamine, norepinephrine, and epinephrine) production. This inhibits the synthesis of catecholamines.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KB - Tyrosine hydroxylase inhibitors
C02KB01 - Metirosine

Mechanism of Action

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]
TH [HSA:7054] [KO:K00501]

Other CAS

672-87-7

Wikipedia

AMPT

General Manufacturing Information

Tyrosine, .alpha.-methyl-: INACTIVE

Dates

Modify: 2023-08-15
1: Khakimova GR, Degtyareva EA, Kozina EA, Kucheryanu VG, Ugrumov MV. "Provocation test" as a novel approach to early diagnosis of Parkinson's disease. Dokl Biol Sci. 2015;460:17-9. doi: 10.1134/S0012496615010160. Epub 2015 Mar 13. PubMed PMID: 25773243.
2: Caravaggio F, Borlido C, Hahn M, Feng Z, Fervaha G, Gerretsen P, Nakajima S, Plitman E, Chung JK, Iwata Y, Wilson A, Remington G, Graff-Guerrero A. Reduced insulin sensitivity is related to less endogenous dopamine at D2/3 receptors in the ventral striatum of healthy nonobese humans. Int J Neuropsychopharmacol. 2015 Feb 25;18(7):pyv014. doi: 10.1093/ijnp/pyv014. PubMed PMID: 25716779; PubMed Central PMCID: PMC4540108.
3: Caravaggio F, Nakajima S, Borlido C, Remington G, Gerretsen P, Wilson A, Houle S, Menon M, Mamo D, Graff-Guerrero A. Estimating endogenous dopamine levels at D2 and D3 receptors in humans using the agonist radiotracer [(11)C]-(+)-PHNO. Neuropsychopharmacology. 2014 Nov;39(12):2769-76. doi: 10.1038/npp.2014.125. Epub 2014 May 30. PubMed PMID: 24874713; PubMed Central PMCID: PMC4200487.
4: Homan P, Drevets WC, Hasler G. The effects of catecholamine depletion on the neural response to fearful faces in remitted depression. Int J Neuropsychopharmacol. 2014 Sep;17(9):1419-28. doi: 10.1017/S1461145714000339. Epub 2014 Apr 14. PubMed PMID: 24725805.
5: Lifantseva NV, Koneeva TO, Voronova SN, Zakharova LA, Melnikova VI. The inhibition of dopamine synthesis in fetuses changes the pattern of T-lymphocyte maturation in the thymus of adult rats. Dokl Biochem Biophys. 2016 Sep;470(1):342-344. Epub 2016 Nov 6. PubMed PMID: 27817026.
6: Bloemen OJ, de Koning MB, Gleich T, Meijer J, de Haan L, Linszen DH, Booij J, van Amelsvoort TA. Striatal dopamine D2/3 receptor binding following dopamine depletion in subjects at Ultra High Risk for psychosis. Eur Neuropsychopharmacol. 2013 Feb;23(2):126-32. doi: 10.1016/j.euroneuro.2012.04.015. Epub 2012 May 14. PubMed PMID: 22591910.
7: Hsieh YS, Chen PN, Yu CH, Liao JM, Kuo DY. The neuropeptide Y Y1 receptor knockdown modulates activator protein 1-involved feeding behavior in amphetamine-treated rats. Mol Brain. 2013 Nov 13;6:46. doi: 10.1186/1756-6606-6-46. PubMed PMID: 24225225; PubMed Central PMCID: PMC4226007.
8: Badri M, Gibbons AV, Popii V, Yih D, Cohen-Stein DL, Patel SM. Perioperative management of a patient with a nonresectable pheochromocytoma. Endocr Pract. 2013 May-Jun;19(3):e74-6. doi: 10.4158/EP12343.CR. Review. PubMed PMID: 23425647.
9: Kong FL, Ali MS, Zhang Y, Oh CS, Yu DF, Chanda M, Yang DJ. Synthesis and evaluation of amino acid-based radiotracer 99mTc-N4-AMT for breast cancer imaging. J Biomed Biotechnol. 2011;2011:276907. doi: 10.1155/2011/276907. Epub 2011 Apr 7. PubMed PMID: 21541217; PubMed Central PMCID: PMC3085329.
10: Saifetyarova YY, Sapronova AY, Ugryumov MV. Endocrine function of dopaminergic neurons of the whole rat brain in ontogeny: control of prolactin secretion. Dokl Biol Sci. 2012 Mar-Apr;443:81-3. doi: 10.1134/S0012496612020196. Epub 2012 May 5. PubMed PMID: 22562674.
11: Albayrak Y, Saglam MB, Yildirim K, Karatay S, Polat B, Uslu T, Suleyman H, Akcay F. Effects of epinephrine and cortisol on the analgesic activity of metyrosine in rats. Arch Pharm Res. 2011 Sep;34(9):1519-25. doi: 10.1007/s12272-011-0914-5. Epub 2011 Oct 6. PubMed PMID: 21975814.
12: da Silva Alves F, Schmitz N, Figee M, Abeling N, Hasler G, van der Meer J, Nederveen A, de Haan L, Linszen D, van Amelsvoort T. Dopaminergic modulation of the human reward system: a placebo-controlled dopamine depletion fMRI study. J Psychopharmacol. 2011 Apr;25(4):538-49. doi: 10.1177/0269881110367731. Epub 2010 Jun 8. PubMed PMID: 20530591.
13: Kong FL, Zhang Y, Ali MS, Oh C, Mendez R, Kohanim S, Tsao N, Chanda M, Huang WC, Yang DJ. Synthesis of (99m)Tc-EC-AMT as an imaging probe for amino acid transporter systems in breast cancer. Nucl Med Commun. 2010 Aug;31(8):699-707. doi: 10.1097/MNM.0b013e328339ea48. PubMed PMID: 20495499.
14: Kurjanova EV, Teplyj DL. Influence of central neurotransmitters on heart rate variability in outbred rats at rest and during acute stress: nature of very-low-wave spectrum component revisited. Bull Exp Biol Med. 2010 Jul;149(1):10-3. English, Russian. PubMed PMID: 21113446.
15: Iwata K, Kinoshita M, Susaki N, Uenoyama Y, Tsukamura H, Maeda K. Central injection of ketone body suppresses luteinizing hormone release via the catecholaminergic pathway in female rats. J Reprod Dev. 2011 Jun;57(3):379-84. Epub 2011 Feb 25. PubMed PMID: 21358145.
16: Kaira K, Oriuchi N, Shimizu K, Tominaga H, Yanagitani N, Sunaga N, Ishizuka T, Kanai Y, Mori M, Endo K. 18F-FMT uptake seen within primary cancer on PET helps predict outcome of non-small cell lung cancer. J Nucl Med. 2009 Nov;50(11):1770-6. doi: 10.2967/jnumed.109.066837. Epub 2009 Oct 16. PubMed PMID: 19837768.
17: Saigusa T, Aono Y, Sekino R, Uchida T, Takada K, Oi Y, Koshikawa N, Cools AR. Contribution of vesicular and cytosolic dopamine to the increased striatal dopamine efflux elicited by intrastriatal injection of SKF38393. Eur J Pharmacol. 2009 Dec 10;624(1-3):10-5. doi: 10.1016/j.ejphar.2009.10.005. Epub 2009 Oct 20. PubMed PMID: 19836368.
18: Sudheendra D, Wood BJ. Appropriate premedication risk reduction during adrenal ablation. J Vasc Interv Radiol. 2006 Aug;17(8):1367-8. PubMed PMID: 16923989; PubMed Central PMCID: PMC2595146.
19: Kilbourn MR, Butch ER, Desmond T, Sherman P, Harris PE, Frey KA. In vivo [11C]dihydrotetrabenazine binding in rat striatum: sensitivity to dopamine concentrations. Nucl Med Biol. 2010 Jan;37(1):3-8. doi: 10.1016/j.nucmedbio.2009.08.013. Epub 2009 Oct 3. PubMed PMID: 20122661; PubMed Central PMCID: PMC2818118.
20: Fernández-Cruz L, Puig-Domingo M, Halperin I, Sesmilo G. Pheochromocytoma. Scand J Surg. 2004;93(4):302-9. Review. PubMed PMID: 15658672.

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